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Compound of Interest

Compound Name:
2-Fluoro-6-

(trifluoromethyl)phenylboronic acid

Cat. No.: B1316089 Get Quote

2-Fluoro-6-(trifluoromethyl)phenylboronic acid (CAS Number: 313545-34-5) is a highly

specialized organoboron compound that has emerged as a valuable reagent in modern organic

synthesis.[1][2] Its utility is most pronounced in the fields of medicinal chemistry and materials

science, where the precise introduction of the 2-fluoro-6-(trifluoromethyl)phenyl moiety can

impart unique and desirable properties to target molecules.

The strategic placement of two distinct electron-withdrawing groups, a fluorine atom and a

trifluoromethyl group, at the ortho positions relative to the boronic acid functional group, creates

a molecule with significant steric hindrance and distinct electronic characteristics. While these

features present unique challenges in its application, particularly in cross-coupling reactions,

they also offer unparalleled opportunities for constructing complex molecular architectures that

would be otherwise inaccessible. The trifluoromethyl group is a well-established bioisostere for

other groups and is known to enhance properties such as metabolic stability, lipophilicity, and

binding affinity, making it a prized substituent in drug discovery programs.[3] This guide

provides an in-depth analysis of the compound's properties, reactivity, and application, with a

focus on field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical & Structural Characteristics
The physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid are

foundational to its handling, storage, and reactivity. As a solid at room temperature, it shares

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1316089?utm_src=pdf-interest
https://www.benchchem.com/product/b1316089?utm_src=pdf-body
https://www.sigmaaldrich.com/KR/ko/product/aldrich/558192
https://www.scbt.com/p/2-fluoro-6-trifluoromethyl-phenylboronic-acid-313545-34-5
https://www.chemimpex.com/products/40314
https://www.benchchem.com/product/b1316089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


characteristics with many other arylboronic acids but requires specific considerations due to its

ortho-substitution pattern.[1]

Property Value Source

CAS Number 313545-34-5 [1]

Molecular Formula C₇H₅BF₄O₂ [1]

Molecular Weight 207.92 g/mol [1]

Appearance Solid [1]

Melting Point 115-119 °C [1]

InChI Key
TXBRJTKFAYXKMV-

UHFFFAOYSA-N
[1]

SMILES String OB(O)c1c(F)cccc1C(F)(F)F [1]

A critical, albeit often overlooked, characteristic of ortho-substituted phenylboronic acids is their

propensity for protodeboronation. This decomposition pathway, where the C-B bond is cleaved

to yield the parent arene, can be accelerated under the basic conditions typical of many cross-

coupling reactions.[4][5] The electronic effects of the fluorine and trifluoromethyl groups can

exacerbate this instability. Therefore, the selection of reaction conditions, particularly the base

and temperature, is a critical parameter for achieving high yields and must be viewed as a self-

validating system; successful coupling implies that the rate of the desired reaction has

outcompeted the rate of decomposition.

Core Application: Navigating the Suzuki-Miyaura
Cross-Coupling Reaction
The Suzuki-Miyaura reaction stands as the preeminent application for this reagent, enabling

the formation of sterically hindered biaryl linkages.[4][5] The successful coupling of 2-fluoro-6-
(trifluoromethyl)phenylboronic acid is a testament to the advances in catalyst development,

as early palladium systems would have been largely ineffective for such a challenging

substrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.sigmaaldrich.com/KR/ko/product/aldrich/558192
https://www.sigmaaldrich.com/KR/ko/product/aldrich/558192
https://www.sigmaaldrich.com/KR/ko/product/aldrich/558192
https://www.sigmaaldrich.com/KR/ko/product/aldrich/558192
https://www.sigmaaldrich.com/KR/ko/product/aldrich/558192
https://www.sigmaaldrich.com/KR/ko/product/aldrich/558192
https://www.sigmaaldrich.com/KR/ko/product/aldrich/558192
https://www.sigmaaldrich.com/KR/ko/product/aldrich/558192
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953245/
https://pubs.acs.org/doi/10.1021/ja1073799
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953245/
https://pubs.acs.org/doi/10.1021/ja1073799
https://www.benchchem.com/product/b1316089?utm_src=pdf-body
https://www.benchchem.com/product/b1316089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality in Experimental Design: Overcoming Steric
Hindrance and Instability
The primary hurdles in coupling this boronic acid are twofold:

Steric Hindrance: The bulky ortho-substituents slow down the crucial transmetalation step in

the catalytic cycle.

Protodeboronation: The competing decomposition reaction reduces the effective

concentration of the boronic acid, leading to lower yields.[4]

Modern palladium precatalysts, particularly those featuring bulky, electron-rich biarylphosphine

ligands like SPhos and XPhos, have been developed specifically to address these challenges.

[4][5] These ligands promote the formation of a highly active, low-coordinate Pd(0) species that

can undergo oxidative addition even with less reactive aryl chlorides. More importantly, they

accelerate the rate-limiting transmetalation step, allowing the productive coupling pathway to

dominate over the undesirable deboronation.[5] The choice of a weaker base, such as

potassium phosphate (K₃PO₄), and lower reaction temperatures are often essential to minimize

boronic acid decomposition while still facilitating the catalytic cycle.[4]
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Field-Proven Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol is a representative example and may require optimization for specific substrates.

The key is the use of a modern catalyst system at moderate temperature to ensure the integrity

of the boronic acid.

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

the aryl or heteroaryl halide (1.0 equiv), 2-Fluoro-6-(trifluoromethyl)phenylboronic acid
(1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

Catalyst Addition: Add the palladium precatalyst (e.g., SPhos precatalyst, 1–3 mol%) and the

corresponding ligand if not using a precatalyst.

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water

(e.g., THF/H₂O 2:1) is commonly used.[4]

Reaction Execution: Stir the reaction mixture at a controlled temperature. For challenging

couplings involving this boronic acid, starting at room temperature or slightly elevated

temperatures (e.g., 40 °C) is advisable to minimize deboronation.[4] Monitor the reaction

progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by

column chromatography on silica gel to yield the desired biaryl product.

Strategic Value in Drug Discovery
The incorporation of the 2-fluoro-6-(trifluoromethyl)phenyl motif is a strategic decision in

medicinal chemistry aimed at optimizing the pharmacokinetic and pharmacodynamic profile of

a drug candidate.

Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism by

cytochrome P450 enzymes. Placing it at a sterically shielded position further enhances the
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metabolic stability of the entire aryl ring.

Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity, which can

improve a molecule's ability to cross cell membranes and enhance its permeability.[3] This is

a critical factor for oral bioavailability.[6]

Conformational Control: The steric bulk of the ortho substituents can lock the biaryl bond into

a specific dihedral angle. This conformational restriction can lead to higher binding affinity

and selectivity for the target protein by reducing the entropic penalty of binding.

Caption: Key property contributions in drug discovery.

Safety, Handling, and Storage
As with all chemical reagents, proper handling of 2-Fluoro-6-(trifluoromethyl)phenylboronic
acid is paramount for laboratory safety. The following guidelines are based on standard safety

data sheets.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][7] In cases

where dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[1]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly

after handling.[7]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8]

Keep away from incompatible materials such as strong oxidizing agents and strong bases,

which can promote decomposition.[7]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This should be done via an approved waste disposal plant.[7]

Conclusion
2-Fluoro-6-(trifluoromethyl)phenylboronic acid is more than just another building block; it is

an enabling tool for accessing novel chemical space. Its challenging steric and electronic
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profile necessitates a sophisticated approach to reaction design, favoring modern catalytic

systems that operate under mild conditions. For scientists in drug discovery and materials

science, mastering the application of this reagent provides a distinct advantage, allowing for

the synthesis of highly functionalized molecules with enhanced stability, controlled

conformation, and potentially superior performance. Its successful use is a direct reflection of a

deep understanding of mechanistic organic chemistry and the principles of modern catalyst

design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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